molecular formula C6H7ClIN3 B3211834 2-chloro-N-ethyl-5-iodopyrimidin-4-amine CAS No. 1093847-73-4

2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Cat. No. B3211834
CAS RN: 1093847-73-4
M. Wt: 283.5 g/mol
InChI Key: XUVJZTFMWHAKMP-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-5-iodopyrimidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine involves the inhibition of the ATP binding site of the targeted kinases. This inhibition prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and survival. The precise mechanism of action of this compound may vary depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine have been studied extensively in vitro and in vivo. This compound has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory effects in several animal models of inflammation. The precise biochemical and physiological effects of this compound may vary depending on the specific disease being targeted.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-ethyl-5-iodopyrimidin-4-amine in lab experiments include its potent inhibitory activity against several kinases, its broad-spectrum activity against various diseases, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

Future Directions

Several future directions for the research and development of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine have been proposed. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in various preclinical and clinical models. Additionally, the combination of this compound with other targeted therapies may provide a novel approach for the treatment of various diseases. Overall, the research and development of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine have the potential to provide a significant contribution to the field of medicinal chemistry and the development of novel therapeutics.

Scientific Research Applications

2-chloro-N-ethyl-5-iodopyrimidin-4-amine has been studied extensively for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and c-MET. These kinases are known to play a critical role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders. Therefore, the inhibition of these kinases by 2-chloro-N-ethyl-5-iodopyrimidin-4-amine has the potential to provide a novel therapeutic approach for the treatment of these diseases.

properties

IUPAC Name

2-chloro-N-ethyl-5-iodopyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClIN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVJZTFMWHAKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276197
Record name 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-5-iodopyrimidin-4-amine

CAS RN

1093847-73-4
Record name 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093847-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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